molecular formula C7H9BrO4 B1656862 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide CAS No. 5469-27-2

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide

Cat. No.: B1656862
CAS No.: 5469-27-2
M. Wt: 237.05 g/mol
InChI Key: XSEXNCNFSQLYCU-SNAWJCMRSA-N
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Description

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide is a compound that features a pyridine ring substituted with a carboxamide group and an imine linkage to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxamide with cyclohex-3-en-1-ylmethylideneamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imine linkage to an amine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The imine linkage and the pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide: Known for its biological activities, including antimicrobial properties.

    Indole-3-carboxamide derivatives: Studied for their enzyme inhibitory properties and potential therapeutic applications.

Uniqueness

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide is unique due to its specific structural features, such as the imine linkage and the combination of a cyclohexene ring with a pyridine carboxamide

Properties

CAS No.

5469-27-2

Molecular Formula

C7H9BrO4

Molecular Weight

237.05 g/mol

IUPAC Name

dimethyl (E)-2-bromo-3-methylbut-2-enedioate

InChI

InChI=1S/C7H9BrO4/c1-4(6(9)11-2)5(8)7(10)12-3/h1-3H3/b5-4+

InChI Key

XSEXNCNFSQLYCU-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C(/C(=O)OC)\Br)/C(=O)OC

SMILES

C1CC(CC=C1)C=NNC(=O)C2=CN=CC=C2

Canonical SMILES

CC(=C(C(=O)OC)Br)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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